4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine
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Overview
Description
4-[(6-methoxy-2-naphthalenyl)sulfonyl]morpholine is a sulfonic acid derivative and a member of naphthalenes.
Scientific Research Applications
Synthesis and Chemical Characterization
Antibacterial Activity
M. A. Oliveira et al. (2015) studied the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. They found significant effects when combined with amikacin against Pseudomonas aeruginosa (Oliveira et al., 2015).
Supramolecular Chemistry
Michał J. Białek et al. (2013) explored the supramolecular chemistry of naphthalene-based diphosphonic acids, using derivatives including morpholine. Their work highlights the structural versatility and potential applications in material science and chemistry (Białek et al., 2013).
Anti-Amnesic Activity
V. Daniel et al. (2009) synthesized new 2-naphtholoxy derivatives, including those treated with morpholine, and evaluated their anti-amnesic activity, indicating potential applications in neuropharmacology (Daniel et al., 2009).
Chemical Reactions and Structures
Studies like those by Y. Asahi et al. (1984) and R. P. Shishkina et al. (1985) discuss the chemical reactions involving naphthalene sulfonates with amines, including morpholine, revealing insights into the structural and kinetic aspects of these compounds (Asahi et al., 1984); (Shishkina et al., 1985).
Topical Drug Delivery
J. Rautio et al. (2000) synthesized morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery, showcasing the potential of these compounds in pharmaceutical applications (Rautio et al., 2000).
Fluorescent Probes in Cell Imaging
Cai Gao et al. (2018) developed a naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells, incorporating a morpholine moiety as a targeting unit. This demonstrates the application in bioimaging and cell biology (Gao et al., 2018).
properties
CAS RN |
325811-87-8 |
---|---|
Product Name |
4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine |
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C15H17NO4S/c1-19-14-4-2-13-11-15(5-3-12(13)10-14)21(17,18)16-6-8-20-9-7-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
JHJANECTTGXRKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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